3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one
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Overview
Description
3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a nitroethyl group, and a hydroxy group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the nitration of the chromen-2-one core followed by the reduction of the nitro group to an amine, which is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride.
Addition of the nitroethyl group: The final step involves the alkylation of the intermediate with 2-nitroethane under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromen-2-one core structure but differ in the substituents attached to the core.
Nitroaromatic compounds: These compounds contain nitro groups attached to aromatic rings and may exhibit similar reactivity and biological activities.
Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C17H12ClNO5 |
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Molecular Weight |
345.7 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H12ClNO5/c18-11-7-5-10(6-8-11)13(9-19(22)23)15-16(20)12-3-1-2-4-14(12)24-17(15)21/h1-8,13,20H,9H2 |
InChI Key |
VCIDRONHSXXLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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